molecular formula C18H21N3OS2 B2420733 (4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 946378-72-9

(4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2420733
CAS RN: 946378-72-9
M. Wt: 359.51
InChI Key: YMCJDWBVHWBUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Scientific Research Applications

Anti-Cancer Activity

Compounds with structures similar to "(4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone" have been investigated for their broad-spectrum anti-cancer activity. For instance, O-Arylated diazeniumdiolates have demonstrated promising in vivo activity against various rodent cancer models, including prostate cancer, leukemia, liver cancer, multiple myeloma, and ovarian cancer. These compounds are designed to be activated by glutathione-S-transferase for anti-cancer effects through the release of cytotoxic nitric oxide, with studies implicating a variety of pathways in their mechanism of action (L. Keefer, 2010).

Antimicrobial Agents

A novel series of thiazolidinone derivatives, including compounds with structures related to the target molecule, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These compounds demonstrated moderate to good antimicrobial activity, indicating potential as antimicrobial agents (Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, 2012).

Central Nervous System Agents

Derivatives structurally similar to the compound have been explored for their potential as central nervous system agents. For example, spiro[isobenzofuran-1(3H),4'-piperidines] and their analogs have been synthesized and evaluated, showing significant activity against tetrabenazine-induced ptosis, a property associated with most antidepressants. This suggests their potential application in treating depression and related CNS disorders (L. Martin, M. Worm, M. Agnew, H. Kruse, J. Wilker, H. Geyer, 1981).

Antibacterial and Antifungal Activities

Synthesis and evaluation of various derivatives have shown significant antibacterial and antifungal activities. A particular focus has been on novel transformations and reactions yielding compounds with potential therapeutic applications against microbial infections (N. Pokhodylo, O. Shyyka, R. Savka, M. Obushak, 2010).

properties

IUPAC Name

[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS2/c1-19(2)15-7-5-14(6-8-15)18(23)21-11-9-20(10-12-21)17(22)16-4-3-13-24-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCJDWBVHWBUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(Dimethylamino)phenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone

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